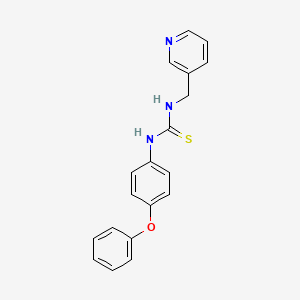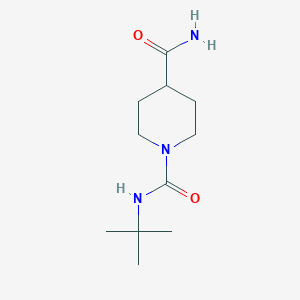
4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide, also known as FMPCT, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用机制
4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide is thought to act as a selective antagonist of certain receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. By blocking these receptors, 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide may modulate the release of certain neurotransmitters and affect various physiological processes.
Biochemical and Physiological Effects
Studies have shown that 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide has a variety of biochemical and physiological effects. For example, 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide has been found to increase the release of dopamine in certain brain regions, which may be related to its potential use as a treatment for depression and anxiety disorders.
4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide has also been found to have anxiolytic and antidepressant effects in animal models, and it has been suggested that these effects may be related to its ability to modulate the release of certain neurotransmitters.
实验室实验的优点和局限性
One advantage of using 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide in lab experiments is its selectivity for certain receptors. This can allow researchers to investigate the role of specific receptors in various physiological processes.
However, one limitation of using 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide is its potential for off-target effects. Like any drug or chemical compound, 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide may have unintended effects on other receptors or physiological processes.
未来方向
There are a number of future directions for research on 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide. One area of interest is its potential use as a treatment for depression and anxiety disorders. Further studies are needed to investigate the efficacy and safety of 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide in human subjects.
Another area of interest is the development of new radioligands based on 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide for imaging studies. These radioligands may allow for more precise and accurate imaging of certain receptors in the brain.
Overall, 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide is a promising compound for scientific research, and further studies are needed to fully understand its potential applications and mechanisms of action.
合成方法
The synthesis of 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide involves the reaction of 2-furoyl chloride with N-methylpiperazine in the presence of sodium hydride and carbon disulfide. The resulting product is then treated with hydrochloric acid to yield 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide. This synthesis method has been described in detail in a number of scientific publications.
科学研究应用
4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a radioligand for imaging studies. 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide has been labeled with radioactive isotopes and used in positron emission tomography (PET) studies to investigate the distribution of certain receptors in the brain.
Another area of interest is 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide's potential use as a tool for investigating the role of certain receptors in disease states. For example, 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide has been used to study the role of the serotonin 5-HT1A receptor in depression and anxiety disorders.
属性
IUPAC Name |
4-(furan-2-carbonyl)-N-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-12-11(17)14-6-4-13(5-7-14)10(15)9-3-2-8-16-9/h2-3,8H,4-7H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHDQYUSFSEUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-ylcarbonyl)-N-methylpiperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5778899.png)
![5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5778907.png)
![ethyl ({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetate](/img/structure/B5778920.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5778927.png)

![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)


![6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5778969.png)
![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)
